Cas no 83546-42-3 (2'-Fluoro-5-ethylarabinosyluracil)

2'-Fluoro-5-ethylarabinosyluracil is a modified nucleoside analog with potential applications in antiviral and anticancer research. Its structure incorporates a fluorine atom at the 2' position and an ethyl group at the 5 position of the arabinosyluracil scaffold, enhancing metabolic stability and target binding affinity. These modifications may improve resistance to enzymatic degradation while maintaining selective activity against viral polymerases or tumor-associated pathways. The compound's unique properties make it a candidate for further investigation in the development of nucleoside-based therapeutics, particularly where conventional analogs face limitations in efficacy or pharmacokinetics. Its synthesis and biological evaluation remain an active area of study in medicinal chemistry.
2'-Fluoro-5-ethylarabinosyluracil structure
83546-42-3 structure
Product Name:2'-Fluoro-5-ethylarabinosyluracil
CAS No:83546-42-3
MF:C11H15FN2O5
MW:274.245606660843
CID:60581
PubChem ID:174316
Update Time:2025-05-20

2'-Fluoro-5-ethylarabinosyluracil Chemical and Physical Properties

Names and Identifiers

    • 2'-Fluoro-5-ethylarabinosyluracil
    • 2'-Fluoro-5-ethyl-beta-D-arabinofuranosyluracil
    • 5-Ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
    • 1-Dfafeu
    • FEAU
    • 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • A900442
    • 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyluracil
    • 2AGF6PBM87
    • UNII-2AGF6PBM87
    • 2'-Fluoro-5-ethyl-beta-D-arabinofuranosyluracil; 5-Ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
    • 5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • BDBM50367489
    • 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-ethyl
    • 2,4(1H,3H)-PYRIMIDINEDIONE, 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-ETHYL-
    • SWFJAJRDLUUIOA-IBCQBUCCSA-N
    • CHEMBL1269499
    • F12932
    • 2'-Fluoro-5-ethyl-.beta.-D-arabinofuranosyluracil
    • 83546-42-3
    • 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-ETHYL-2,4(1H,3H)-PYRIMIDINEDIONE
    • DTXSID30232433
    • 5-Ethyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • SCHEMBL6538026
    • 5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
    • MFCD11973639
    • Inchi: 1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1
    • InChI Key: SWFJAJRDLUUIOA-IBCQBUCCSA-N
    • SMILES: F[C@H]1[C@H](O)[C@@H](CO)O[C@H]1N1C(=O)NC(=O)C(CC)=C1

Computed Properties

  • Exact Mass: 290.09100
  • Monoisotopic Mass: 274.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.1A^2
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -0.5

Experimental Properties

  • Density: 1.49
  • Refractive Index: 1.582
  • PSA: 124.78000
  • LogP: -2.12370

2'-Fluoro-5-ethylarabinosyluracil Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM165128-100mg
5-ethyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
83546-42-3 97%
100mg
$*** 2023-05-29

2'-Fluoro-5-ethylarabinosyluracil Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
Reference
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Production Method 2

Reaction Conditions
1.1 Solvents: Acetonitrile
2.1 Reagents: Ammonia Solvents: Methanol
Reference
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Production Method 3

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
1.2 Reagents: Potassium methoxide Solvents: Methanol
Reference
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  70 °C
2.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
2.2 Reagents: Potassium methoxide Solvents: Methanol
Reference
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Production Method 5

Reaction Conditions
1.1 Solvents: Pyridine ;  0 °C; 30 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Triethylamine trihydrofluoride Solvents: Ethyl acetate ;  70 °C
3.1 Reagents: Hexamethyldisilazane Catalysts: Trimethylsilyl triflate Solvents: 1,2-Dichloroethane
3.2 Reagents: Potassium methoxide Solvents: Methanol
Reference
The improved syntheses of 5-substituted 2'-[18F]fluoro-2'-deoxy-arabinofuranosyl-uracil derivatives ([18F]FAU, [18F]FEAU, [18F]FFAU, [18F]FCAU, [18F]FBAU and [18F]FIAU) using a multistep one-pot strategy
Cai, Hancheng; et al, Nuclear Medicine and Biology, 2011, 38(5), 659-666

Production Method 6

Reaction Conditions
1.1 Solvents: Dimethylformamide
2.1 Solvents: Acetonitrile
3.1 Reagents: Ammonia Solvents: Methanol
Reference
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol
Reference
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Production Method 8

Reaction Conditions
Reference
Discovery of novel 5-(ethyl or hydroxymethyl) analogs of 2'-'up' fluoro (or hydroxyl) pyrimidine nucleosides as a new class of Mycobacterium tuberculosis, Mycobacterium bovis and Mycobacterium avium inhibitors
Shakya, Neeraj; et al, Bioorganic & Medicinal Chemistry, 2012, 20(13), 4088-4097

Production Method 9

Reaction Conditions
1.1 Solvents: Chloroform
2.1 Reagents: Ammonia Solvents: Methanol
Reference
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Production Method 10

Reaction Conditions
1.1 Reagents: Hexamethyldisilazane ,  Ammonium sulfate Solvents: Acetonitrile
1.2 Solvents: Chloroform
2.1 Reagents: Ammonia Solvents: Methanol
Reference
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agent
Mansuri, Muzammil M.; et al, Journal of Medicinal Chemistry, 1987, 30(5), 867-71

Production Method 11

Reaction Conditions
1.1 Reagents: Ammonium sulfate Solvents: Acetonitrile
2.1 Solvents: Chloroform
3.1 Reagents: Ammonia Solvents: Methanol
Reference
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane
2.1 Solvents: Chloroform
3.1 Reagents: Ammonia Solvents: Methanol
Reference
Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides
Howell, Henry G.; et al, Journal of Organic Chemistry, 1988, 53(1), 85-8

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 50 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosides
Zhang, Hanwen; et al, Nuclear Medicine and Biology, 2012, 39(8), 1182-1188

2'-Fluoro-5-ethylarabinosyluracil Raw materials

2'-Fluoro-5-ethylarabinosyluracil Preparation Products

2'-Fluoro-5-ethylarabinosyluracil Suppliers

NewCan Biotech Limited
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(CAS:83546-42-3)1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-methyluracil
Order Number:NC13961
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:02
Price ($):Price inquiry
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Additional information on 2'-Fluoro-5-ethylarabinosyluracil

Research Update on 2'-Fluoro-5-ethylarabinosyluracil (CAS: 83546-42-3): Advances in Antiviral and Anticancer Applications

The nucleoside analogue 2'-Fluoro-5-ethylarabinosyluracil (CAS: 83546-42-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its dual potential as an antiviral and anticancer agent. This compound, characterized by its unique 2'-fluoro and 5-ethyl modifications on the arabinosyluracil scaffold, exhibits enhanced metabolic stability and target specificity compared to earlier generations of nucleoside analogues. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic efficacy in preclinical models.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2'-Fluoro-5-ethylarabinosyluracil acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) in several RNA viruses, including flaviviruses and coronaviruses. The compound's 2'-fluoro modification was found to enhance its binding affinity to the viral polymerase active site, while the 5-ethyl group contributed to improved cellular uptake and retention. Molecular dynamics simulations revealed that the compound induces conformational changes in the RdRp, effectively blocking nucleotide incorporation and viral replication.

In the context of oncology, research published in Cancer Research (2024) highlighted the compound's ability to selectively target cancer cells with elevated thymidylate synthase (TS) activity. The 5-ethyl modification was shown to increase the compound's affinity for TS, leading to more efficient inhibition of DNA synthesis in rapidly dividing cells. Importantly, the study reported reduced myelosuppression compared to traditional TS inhibitors, suggesting a potentially improved safety profile. Phase I clinical trials are currently underway to evaluate its efficacy in solid tumors with TS overexpression.

Recent advancements in prodrug formulations of 2'-Fluoro-5-ethylarabinosyluracil have addressed previous challenges with oral bioavailability. A novel phosphoramidate prodrug strategy, described in a 2024 Nature Communications paper, demonstrated a 5-fold increase in plasma exposure while maintaining favorable tissue distribution. This development could significantly enhance the compound's clinical utility, particularly for chronic viral infections requiring long-term therapy.

The compound's unique chemical properties (CAS: 83546-42-3) continue to inspire structural optimization efforts. Computational chemistry approaches have identified several promising derivatives with even greater selectivity indices. As research progresses, 2'-Fluoro-5-ethylarabinosyluracil represents a compelling case study in rational drug design, showcasing how strategic modifications to nucleoside scaffolds can yield compounds with improved therapeutic potential across multiple disease areas.

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(CAS:83546-42-3)1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-methyluracil
NC13961
Purity:97%
Quantity:10g
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